1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole
Overview
Description
1-(2,4-Dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro, methoxy, and methylsulfanyl functional groups attached to a tetraazole ring
Preparation Methods
The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 2,4-dichloro-5-methoxyphenyl precursor, followed by the introduction of the methylsulfanyl group and the formation of the tetraazole ring. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfur-containing compounds. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,4-Dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichloro groups can be reduced to form the corresponding dechlorinated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Cyclization: The tetraazole ring can participate in cyclization reactions to form fused heterocyclic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Preliminary studies suggest potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole involves its interaction with molecular targets such as enzymes and receptors. The dichloro and methoxy groups may facilitate binding to specific active sites, while the tetraazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and exert various effects, depending on the specific application.
Comparison with Similar Compounds
1-(2,4-Dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole can be compared with similar compounds such as:
1-(2,4-Dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
1-(2,4-Dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3-triazole:
1-(2,4-Dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole: Another triazole derivative with distinct reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and the tetraazole ring, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-methylsulfanyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4OS/c1-16-8-4-7(5(10)3-6(8)11)15-9(17-2)12-13-14-15/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORPZHPWRQTIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)SC)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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